2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole
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Overview
Description
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is a compound that features both difluoromethoxy and trifluoromethylthio functional groups attached to a benzo[d]oxazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole typically involves the introduction of the difluoromethoxy and trifluoromethylthio groups onto the benzo[d]oxazole ring. One common method involves the use of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) as a precursor for trifluoromethyl radicals. The reaction is often carried out in the presence of an organophotocatalyst under blue LED light (450 nm) in acetonitrile under a nitrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yields and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter functional groups.
Substitution: The difluoromethoxy and trifluoromethylthio groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while substitution reactions could introduce a variety of new groups onto the benzo[d]oxazole ring.
Scientific Research Applications
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole has several scientific research applications:
Biology: The compound’s unique functional groups make it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole involves its interaction with molecular targets through its functional groups. The difluoromethoxy and trifluoromethylthio groups can participate in various chemical interactions, such as hydrogen bonding, hydrophobic interactions, and electron transfer processes. These interactions can modulate the activity of biological targets, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethyl)sulfonylbenzo[d]thiazole: Similar in structure but contains a sulfonyl group instead of the trifluoromethylthio group.
2-(Difluoromethoxy)-5-nitrobenzylidene-4-trifluoromethoxy-phenylamine: Contains similar difluoromethoxy and trifluoromethoxy groups but differs in the core structure.
Uniqueness
2-(Difluoromethoxy)-7-(trifluoromethylthio)benzo[d]oxazole is unique due to the combination of its functional groups and the benzo[d]oxazole core. This combination imparts specific chemical properties, such as increased lipophilicity and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H4F5NO2S |
---|---|
Molecular Weight |
285.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-7-(trifluoromethylsulfanyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H4F5NO2S/c10-7(11)17-8-15-4-2-1-3-5(6(4)16-8)18-9(12,13)14/h1-3,7H |
InChI Key |
BQSFNCVLMSCBKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)SC(F)(F)F)OC(=N2)OC(F)F |
Origin of Product |
United States |
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